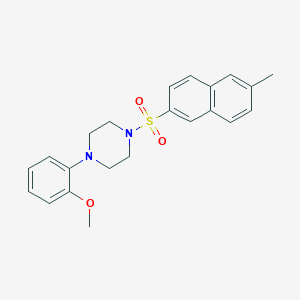![molecular formula C17H22ClN3OS B346675 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE CAS No. 23994-32-3](/img/structure/B346675.png)
6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE: is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by its unique structure, which includes a chloro group, a methoxy-benzyl group, a methylsulfanyl group, and a diethyl-amine group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a thiourea derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Methoxy-Benzyl Group: This step involves a nucleophilic substitution reaction where the methoxy-benzyl group is introduced using a suitable benzyl halide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Attachment of the Diethyl-Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of a dechlorinated product.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the chloro group or the methoxy-benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used in assays to evaluate its efficacy against various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexane: A saturated hydrocarbon used as a solvent.
4-Methoxyphenethylamine: A compound with a similar methoxy-benzyl group.
Uniqueness
What sets 6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
6-chloro-N,N-diethyl-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-5-21(6-2)16-14(15(18)19-17(20-16)23-4)11-12-7-9-13(22-3)10-8-12/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWCZJVEPBKJFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Fluorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B346604.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346605.png)


![1-(2-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B346610.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346611.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B346612.png)
![2-{4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346613.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346615.png)

